molecular formula C12H11N3O4S B5662345 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B5662345
M. Wt: 293.30 g/mol
InChI Key: LDTGCYGZKXQZTL-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide, also known as MNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MNTA belongs to the class of thiazole compounds, which have been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have suggested that this compound can induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation. In addition, this compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound has also been shown to possess various biological activities, making it a potential candidate for the development of therapeutic agents. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.

Future Directions

There are several future directions for the study of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent. In addition, studies are needed to determine the safety and toxicity profiles of this compound. Future studies could also focus on the development of this compound derivatives with improved biological activities and reduced toxicity. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4-nitrophenol with thiosemicarbazide, followed by the reaction of the resulting product with chloroacetyl chloride. The final step involves the reaction of the intermediate with methoxyamine hydrochloride to yield this compound. This synthesis method has been optimized to obtain high yields of this compound with good purity.

Scientific Research Applications

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound has been tested against various bacterial and fungal strains and has shown promising results. In addition, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-19-6-11(16)14-12-13-10(7-20-12)8-2-4-9(5-3-8)15(17)18/h2-5,7H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGCYGZKXQZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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